molecular formula C10H9FO B8732323 2-[(4-Fluorophenyl)methyl]prop-2-enal CAS No. 675615-50-6

2-[(4-Fluorophenyl)methyl]prop-2-enal

Cat. No.: B8732323
CAS No.: 675615-50-6
M. Wt: 164.18 g/mol
InChI Key: OHJWKULNTYXEGD-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]prop-2-enal is an α,β-unsaturated aldehyde featuring a 4-fluorobenzyl substituent. Its structure combines a conjugated enal system (prop-2-enal) with a fluorinated aromatic ring, which confers unique electronic and steric properties. The fluorine atom at the para position on the benzene ring introduces electron-withdrawing effects, modulating the electron density of the aromatic system and influencing the reactivity of the aldehyde group. This compound is likely of interest in organic synthesis, particularly in Michael additions, Diels-Alder reactions, or as a precursor for pharmaceuticals or agrochemicals.

Properties

CAS No.

675615-50-6

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]prop-2-enal

InChI

InChI=1S/C10H9FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,7H,1,6H2

InChI Key

OHJWKULNTYXEGD-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=C(C=C1)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(2Z)-2-{[N-(2-Formylphenyl)-4-methyl-benzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile
  • Key Differences : Replaces the aldehyde group with a nitrile (-CN) and incorporates a sulfonamido moiety .
  • Implications: The nitrile group increases polarity and may enhance stability under acidic conditions compared to the aldehyde. The 4-methylphenyl substituent (vs. 4-fluorophenyl) reduces electron-withdrawing effects, altering aromatic ring reactivity.
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate
  • Key Differences: Features an ester (-COOEt) and an amino group instead of an aldehyde, with chlorine and difluorophenyl substituents .
  • Implications: The ester group reduces electrophilicity at the α-position compared to the aldehyde, slowing conjugate addition reactions.
3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid
  • Key Differences : Replaces the enal system with a carboxylic acid (-COOH) and includes a methyl group at the 2-position of the fluorophenyl ring .
  • Implications :
    • The carboxylic acid group increases hydrophilicity and enables salt formation, contrasting with the aldehyde’s volatility.
    • The methyl substituent introduces steric hindrance, possibly reducing aromatic ring reactivity compared to the unsubstituted 4-fluorophenyl group.

Substituent Effects

Compound Substituents on Aromatic Ring Functional Group Molecular Weight (g/mol)
2-[(4-Fluorophenyl)methyl]prop-2-enal 4-Fluorophenyl Aldehyde ~178.18 (calculated)
3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid 4-Fluoro-2-methylphenyl Carboxylic acid 196.22
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate 4-Chlorophenyl, 2,4-difluorophenyl Ester, Amino Not reported
  • Fluorine vs.
  • Methyl vs. Fluorine : Methyl groups donate electron density via hyperconjugation, which could counteract the electron-withdrawing effects of fluorine in mixed-substituent analogs.

Reactivity and Stability

  • Aldehyde vs. Nitrile/Ester : The aldehyde group in this compound is more reactive toward nucleophiles (e.g., in condensations) than nitriles or esters .
  • Conjugation Effects: The α,β-unsaturated system in the target compound enables conjugation between the aldehyde and aromatic ring, stabilizing transition states in cycloadditions. This effect is absent in saturated analogs like 3-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid .

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